2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide
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Overview
Description
2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, oxadiazole, and morpholine moieties, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with Phenol: The oxadiazole intermediate is then coupled with a phenol derivative using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Introduction of the Morpholine Moiety: The final step involves the reaction of the coupled product with a morpholine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and oxadiazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at specific sites, such as the oxadiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide
- 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide
Uniqueness
Compared to similar compounds, 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide stands out due to the presence of the 4-methylphenyl group, which may impart unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H28N4O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C24H28N4O4/c1-18-3-5-19(6-4-18)23-26-24(32-27-23)20-7-9-21(10-8-20)31-17-22(29)25-11-2-12-28-13-15-30-16-14-28/h3-10H,2,11-17H2,1H3,(H,25,29) |
InChI Key |
IMSXFZGVQZNEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCCCN4CCOCC4 |
Origin of Product |
United States |
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